molecular formula C20H36O2 B12597544 2-Methylnonadeca-2,4-dienoic acid CAS No. 642469-65-6

2-Methylnonadeca-2,4-dienoic acid

Cat. No.: B12597544
CAS No.: 642469-65-6
M. Wt: 308.5 g/mol
InChI Key: NNMBDBKYATXLGA-UHFFFAOYSA-N
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Description

2-Methylnonadeca-2,4-dienoic acid is an organic compound characterized by a long carbon chain with two double bonds at the 2nd and 4th positions and a methyl group at the 2nd position. This compound belongs to the class of dienoic acids, which are known for their conjugated diene systems. These systems are significant in various chemical reactions and applications due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnonadeca-2,4-dienoic acid can be achieved through several methods. One common approach involves the use of ketene dithioacetal as a starting material. The reaction typically proceeds through a one-pot synthesis involving the addition of ketene dithioacetal to an aromatic ketone compound in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This method yields multi-substituted 2,4-dienamides, which can be further processed to obtain the desired dienoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylnonadeca-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert double bonds to single bonds, altering the compound’s properties.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

2-Methylnonadeca-2,4-dienoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylnonadeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on nuclear receptors such as retinoic acid receptors, influencing gene expression and cellular processes . The compound’s conjugated diene system allows it to participate in various biochemical reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpenta-2,4-dienoic acid: This compound has a shorter carbon chain but shares the conjugated diene system.

    2,4-Dienamides: These compounds have similar structural features and are used in similar applications.

Uniqueness

2-Methylnonadeca-2,4-dienoic acid is unique due to its long carbon chain and specific positioning of double bonds and methyl group. This structure imparts distinct electronic properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

642469-65-6

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

2-methylnonadeca-2,4-dienoic acid

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22/h16-18H,3-15H2,1-2H3,(H,21,22)

InChI Key

NNMBDBKYATXLGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CC=C(C)C(=O)O

Origin of Product

United States

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